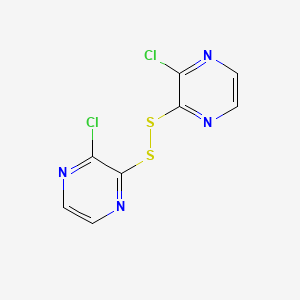

2,2'-Disulfanediylbis(3-chloropyrazine)

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

95537-95-4 |

|---|---|

Molecular Formula |

C8H4Cl2N4S2 |

Molecular Weight |

291.2 g/mol |

IUPAC Name |

2-chloro-3-[(3-chloropyrazin-2-yl)disulfanyl]pyrazine |

InChI |

InChI=1S/C8H4Cl2N4S2/c9-5-7(13-3-1-11-5)15-16-8-6(10)12-2-4-14-8/h1-4H |

InChI Key |

WZKKPLYVOXXGTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=N1)SSC2=NC=CN=C2Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,2 Disulfanediylbis 3 Chloropyrazine and Analogues

Design and Synthesis Strategies for 2,2'-Disulfanediylbis(3-chloropyrazine)

The synthesis of 2,2'-Disulfanediylbis(3-chloropyrazine) involves a multi-step process that begins with the functionalization of pyrazine (B50134) precursors, followed by halogenation and the crucial formation of the disulfide bridge. The efficiency and yield of this process are highly dependent on the optimization of reaction conditions.

The initial step in the synthesis of 2,2'-Disulfanediylbis(3-chloropyrazine) involves the preparation of a suitable pyrazine precursor. A common starting material for such syntheses is 2,3-dichloropyrazine (B116531). google.comchemicalbook.com The synthesis of 2,3-dichloropyrazine can be achieved through various methods, including the reaction of piperazine (B1678402) with phosgene (B1210022) to form N,N'-bis-chlorocarbonyl-piperazine, which is subsequently chlorinated. google.com Another approach involves the chlorination of 2,3-dihydroxypyrazine. google.com

Halogenation of the pyrazine ring is a key step. The electron-deficient nature of the pyrazine ring makes electrophilic aromatic substitution reactions challenging, often requiring harsh conditions. nih.gov However, methods for the selective halogenation of pyridines and related heterocycles have been developed, which can be adapted for pyrazine systems. nih.gov For instance, the use of phosphorus oxychloride can introduce chlorine atoms onto the pyrazine ring. chemicalbook.com The position of halogenation can be directed by existing substituents on the ring.

Starting from a commercially available pyrazine derivative, various chemical transformations such as nitration, acetylation, esterification, and bromination can be employed to introduce desired functional groups. For the synthesis of the target compound, a precursor with a thiol or a group that can be converted to a thiol at the 2-position and a chlorine atom at the 3-position is necessary. The synthesis of 3-chloropyrazine-2-carbonitrile (B110518) from pyrazine-2-carbonitrile using sulfuryl chloride is a documented procedure. chemicalbook.com This nitrile can then be a versatile intermediate for further functionalization.

The formation of a disulfide bond is a critical step in the synthesis of 2,2'-Disulfanediylbis(3-chloropyrazine). This transformation typically involves the oxidation of two thiol groups. youtube.com In a cellular context, this process is often enzyme-mediated and occurs in the presence of oxidizing agents like oxygen or hydrogen peroxide. youtube.com In a laboratory setting, chemical oxidants such as iodine or certain metal ions can be used to facilitate the formation of disulfide bonds, offering greater control over the reaction. youtube.com

The synthesis of a related compound, 2,3-bis(mercaptomethyl)pyrazine (BMMP), highlights a relevant synthetic pathway. nih.govrsc.orgnih.gov While not a direct precursor, the strategies for introducing sulfur-containing functional groups and their subsequent reactions are informative. The introduction of a thiol group onto the pyrazine ring can be achieved through various methods. For instance, a chloropyrazine derivative can undergo nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) to introduce a thiol group. chemicalbook.com

Once the 3-chloro-2-mercaptopyrazine precursor is synthesized, the disulfide bond can be formed through controlled oxidation. The proximity of the thiol groups on two pyrazine molecules will influence the ease of disulfide bond formation. The reaction conditions, such as pH and the choice of oxidizing agent, play a crucial role in the efficiency of this step. nih.gov

Optimizing the reaction conditions is essential for maximizing the yield and purity of 2,2'-Disulfanediylbis(3-chloropyrazine). Factors such as reaction time, temperature, solvent, and the stoichiometry of reactants need to be carefully controlled. For instance, in the synthesis of 3-chloropyrazine-2-carboxamide (B1267238), microwave-assisted synthesis has been shown to reduce reaction times and improve yields compared to conventional heating methods. mdpi.com

The choice of base and solvent can also significantly impact the outcome of nucleophilic substitution reactions on chloropyrazines. researchgate.net For the formation of the disulfide bond, the concentration of the thiol precursor and the rate of addition of the oxidizing agent can be adjusted to minimize the formation of side products. Purification techniques, such as column chromatography, are often necessary to isolate the desired product in high purity. chemicalbook.com

| Reaction Step | Key Parameters for Optimization | Potential Challenges |

| Halogenation | Temperature, Catalyst, Halogenating agent | Regioselectivity, Over-halogenation |

| Thiol Introduction | Nucleophile concentration, Solvent, Temperature | Side reactions, Oxidation of thiol |

| Disulfide Formation | Oxidizing agent, pH, Reaction time | Incomplete reaction, Formation of over-oxidized products |

Derivatization Chemistry of the 2,2'-Disulfanediylbis(3-chloropyrazine) Scaffold

The 2,2'-Disulfanediylbis(3-chloropyrazine) scaffold offers multiple sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives. The chlorine atoms on the pyrazine rings and the disulfide bridge are the primary handles for derivatization.

The chlorine atoms on the pyrazine rings are susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This allows for the introduction of a wide variety of functional groups. The reactivity of chloropyrazines in SNAr reactions is influenced by the electronic nature of the pyrazine ring and any other substituents present.

Various nucleophiles, including amines, alcohols, and thiols, can be used to displace the chlorine atoms. For example, 3-chloropyrazine-2-carboxamide readily reacts with substituted benzylamines to yield the corresponding 3-benzylaminopyrazine-2-carboxamides. mdpi.com Similarly, the reaction of 2-chloropyrazine (B57796) with morpholine (B109124) can be influenced by the choice of solvent and base. researchgate.net Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, provide another powerful tool for the functionalization of chloropyrazines, enabling the formation of carbon-carbon bonds. rsc.org

| Nucleophile | Reaction Type | Product Class |

| Amines (e.g., benzylamine) | Nucleophilic Aromatic Substitution | Amino-pyrazines |

| Alcohols/Alkoxides | Nucleophilic Aromatic Substitution | Alkoxy-pyrazines |

| Thiols/Thiolates | Nucleophilic Aromatic Substitution | Thioether-pyrazines |

| Organoboron Reagents | Suzuki Coupling | Aryl/Alkyl-pyrazines |

| Terminal Alkynes | Sonogashira Coupling | Alkynyl-pyrazines |

The disulfide bridge in 2,2'-Disulfanediylbis(3-chloropyrazine) is a reactive functional group that can undergo both reduction and oxidation. Reduction of the disulfide bond, for instance with a reducing agent like dithiothreitol (B142953) (DTT), would cleave the bridge to yield two molecules of 3-chloro-2-mercaptopyrazine. nih.gov This reaction is reversible, and the resulting thiols can be re-oxidized to form the disulfide.

The disulfide bridge can also be a target for further chemical modification. For example, it could potentially react with various reagents to form other sulfur-containing linkages. The stability of the disulfide bond can be influenced by the electronic properties of the attached pyrazine rings. The electron-withdrawing nature of the chloropyrazine moiety may affect the redox potential of the disulfide bond.

Synthesis of Structurally Related Pyrazine-Based Disulfides.nih.gov

The synthesis of pyrazine-based disulfides, including the target compound 2,2'-Disulfanediylbis(3-chloropyrazine), typically involves a two-step process: the formation of a pyrazine-thiol intermediate followed by its oxidative dimerization to the corresponding disulfide. While direct synthetic routes for 2,2'-Disulfanediylbis(3-chloropyrazine) are not extensively detailed in readily available literature, its preparation can be inferred from established methodologies for analogous heterocyclic disulfides.

A plausible and common strategy for the synthesis of such compounds begins with a suitable dihalopyrazine, such as 2,3-dichloropyrazine. The introduction of a thiol functional group is a critical step. This can be achieved through nucleophilic substitution of a chlorine atom with a sulfur-containing nucleophile. For instance, reacting 2,3-dichloropyrazine with a reagent like sodium hydrosulfide (NaSH) would be expected to yield 3-chloro-2-mercaptopyrazine. This intermediate pyrazinethiol is the direct precursor to the desired disulfide.

The subsequent and final step is the oxidation of the pyrazinethiol. This transformation is readily accomplished using a variety of mild oxidizing agents. Common reagents for the oxidation of thiols to disulfides include hydrogen peroxide, iodine, or even atmospheric oxygen, often catalyzed by metal ions. In the case of 3-chloro-2-mercaptopyrazine, this oxidation would result in the formation of the disulfide bond, yielding 2,2'-Disulfanediylbis(3-chloropyrazine).

An alternative approach for the introduction of the sulfur moiety involves the use of thiourea (B124793). 2-Chloropyridine, a related heterocyclic compound, can be converted to 2-mercaptopyridine (B119420) by reaction with thiourea followed by hydrolysis. google.comwikipedia.org This methodology could potentially be adapted for chloropyrazines.

The synthesis of other structurally related pyrazine-based disulfides follows similar principles. For example, the preparation of 2,3-bis(mercaptomethyl)pyrazine (BMMP) demonstrates a related synthetic strategy, although it involves the introduction of mercaptomethyl groups rather than a direct thiol on the pyrazine ring. nih.govrsc.org

Below is a table summarizing synthetic approaches for structurally related pyrazine-based disulfides and their precursors.

| Precursor Compound | Reagents and Conditions | Intermediate/Product | Reference |

| 2,3-Dichloropyrazine | 1. Sodium Hydrosulfide (NaSH) 2. Oxidizing Agent (e.g., H₂O₂, I₂) | 3-Chloro-2-mercaptopyrazine, then 2,2'-Disulfanediylbis(3-chloropyrazine) | Inferred from standard methods |

| 3-Chloropyrazine-2-carbonitrile | Sodium Hydrosulfide (NaSH) | 3-Mercaptopyrazine-2-carbonitrile | chemicalbook.com |

| 2-Chloropyridine | 1. Thiourea 2. Hydrolysis | 2-Mercaptopyridine | google.comwikipedia.org |

| 2-Mercaptopyridine | Oxidation | 2,2'-Dipyridyl disulfide | wikipedia.org |

Table 1: Synthetic Methodologies for Pyrazine-Based Disulfides and Related Compounds

Advanced Spectroscopic and Structural Characterization of 2,2 Disulfanediylbis 3 Chloropyrazine and Its Derivatives

Elucidating Molecular Structure via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise molecular structure of a compound in solution. For 2,2'-Disulfanediylbis(3-chloropyrazine), ¹H and ¹³C NMR would provide key insights into its symmetric nature.

Due to the symmetry of the molecule, a simplified set of signals would be expected in both the proton and carbon spectra. The two pyrazine (B50134) rings are chemically equivalent, as are the corresponding protons and carbons on each ring.

¹H NMR Spectroscopy: The 3-chloropyrazine moiety contains two protons. In the symmetric disulfide, these two protons would be chemically distinct from each other but equivalent to their counterparts on the second ring. This would result in two signals in the ¹H NMR spectrum, likely appearing as doublets due to coupling with each other. For a related compound, 3,3'-dichloro-2,2'-bipyrazine, the two pyrazine protons appear as doublets at δ = 8.68 and 8.56 ppm with a coupling constant of J = 2.4 Hz. nii.ac.jp A similar pattern would be anticipated for the target disulfide.

¹³C NMR Spectroscopy: The pyrazine ring in the target molecule contains four distinct carbon atoms. The carbon atom bonded to chlorine (C3), the carbon bonded to the sulfur bridge (C2), and the two CH carbons (C5 and C6) would each produce a unique signal. Due to molecular symmetry, only four signals would be expected in the aromatic region of the ¹³C NMR spectrum. nii.ac.jp

Expected ¹H and ¹³C NMR Data for 2,2'-Disulfanediylbis(3-chloropyrazine)

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| ¹H (H5/H5') | ~8.5-8.7 | Doublet (d) |

| ¹H (H6/H6') | ~8.4-8.6 | Doublet (d) |

| ¹³C (C2/C2') | ~150-155 | Singlet |

| ¹³C (C3/C3') | ~145-150 | Singlet |

| ¹³C (C5/C5') | ~140-145 | Singlet |

Note: The chemical shifts are estimations based on data for substituted pyrazines and may vary depending on solvent and experimental conditions.

Vibrational Analysis through Infrared and Raman Spectroscopies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. These methods are complementary and essential for identifying functional groups and confirming molecular structure.

For 2,2'-Disulfanediylbis(3-chloropyrazine), the spectra would be characterized by vibrations associated with the chloropyrazine rings and the central disulfide (S-S) bridge.

Key Expected Vibrational Modes:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.

C=N and C=C stretching: The pyrazine ring contains both C=N and C=C bonds, which would produce a series of characteristic sharp peaks in the 1600-1400 cm⁻¹ range.

C-Cl stretching: The carbon-chlorine bond vibration is expected to produce a strong absorption in the IR spectrum, typically in the 800-600 cm⁻¹ region.

S-S stretching: The disulfide bond gives rise to a weak absorption in the IR spectrum but a more prominent peak in the Raman spectrum, generally found in the 550-450 cm⁻¹ range. This Raman signal would be a key diagnostic feature for the disulfide bridge.

Ring vibrations: Various in-plane and out-of-plane bending and deformation modes of the pyrazine ring would appear throughout the fingerprint region (below 1500 cm⁻¹).

Illustrative Vibrational Data Based on Related Compounds

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H stretch | 3050 - 3100 | IR, Raman |

| Pyrazine Ring (C=N, C=C) stretch | 1550 - 1600 | IR, Raman |

| Pyrazine Ring (C=N, C=C) stretch | 1400 - 1450 | IR, Raman |

| C-Cl stretch | 700 - 800 | IR (Strong) |

Mass Spectrometric Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns.

For 2,2'-Disulfanediylbis(3-chloropyrazine) (C₈H₄Cl₂N₄S₂), the expected exact mass is approximately 293.93 g/mol . The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and two sulfur atoms (³²S, ³³S, ³⁴S). This would result in a distinctive [M]⁺, [M+2]⁺, and [M+4]⁺ cluster of peaks.

Expected Fragmentation Pathways: The primary fragmentation would likely involve the weakest bond in the molecule, the S-S disulfide bond.

Homolytic cleavage of the S-S bond: This is a common fragmentation pathway for disulfides, which would lead to the formation of a 3-chloropyrazine-2-thiolate radical cation at m/z 147 (for ³⁵Cl).

Loss of a chloropyrazine radical: Cleavage of a C-S bond could lead to the loss of a C₄H₂ClN₂ radical, resulting in a fragment ion.

Ring Fragmentation: Subsequent fragmentation of the pyrazine ring could occur, involving the loss of small neutral molecules like HCN or Cl.

Major Expected Ions in the Mass Spectrum

| m/z (for ³⁵Cl) | Proposed Fragment Structure |

|---|---|

| 294 | [C₈H₄³⁵Cl₂N₄S₂]⁺ (Molecular Ion, M⁺) |

| 296 | Isotope peak for one ³⁷Cl |

| 298 | Isotope peak for two ³⁷Cl |

Electronic Absorption and Emission Characteristics by UV-Visible Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of 2,2'-Disulfanediylbis(3-chloropyrazine) would be dominated by transitions associated with the aromatic pyrazine system.

The spectrum would likely show strong absorptions in the UV region corresponding to π → π* transitions of the pyrazine ring. The presence of chlorine atoms and the disulfide bridge, both containing non-bonding electrons, could also give rise to weaker n → π* transitions, typically at longer wavelengths (closer to the visible region). For comparison, the parent pyrazine molecule exhibits absorption bands related to these types of transitions. dtic.mil The specific wavelengths (λ_max) and molar absorptivity (ε) would be sensitive to the solvent used. Aromatic disulfides themselves can contribute a weak absorption band around 250-300 nm. nih.gov

Many pyrazine derivatives are also known to be fluorescent, emitting light after absorption of UV radiation. acs.org An investigation into the emission characteristics would involve measuring the fluorescence spectrum, quantum yield, and lifetime, which provides information about the excited state of the molecule.

Expected UV-Visible Absorption Data

| Transition Type | Expected λ_max (nm) | Relative Intensity |

|---|---|---|

| π → π* | 250 - 280 | High |

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for 2,2'-Disulfanediylbis(3-chloropyrazine).

Single Crystal X-ray Diffraction Analysis

The analysis would also precisely determine the geometry of the pyrazine rings, including any minor distortions from planarity caused by the substituents. The bond lengths (C-Cl, C-S, S-S, and bonds within the pyrazine ring) would confirm the connectivity established by other spectroscopic methods. For instance, the crystal structure of a related compound, 3,3'-dichloro-2,2'-bipyrazine, showed a significant dihedral angle of 61.4° between the two pyrazine rings. nii.ac.jp

Anticipated Key Crystallographic Parameters

| Parameter | Expected Value |

|---|---|

| Space Group | Monoclinic or Orthorhombic |

| S-S Bond Length | ~2.0 - 2.1 Å |

| C-S Bond Length | ~1.75 - 1.85 Å |

| C-Cl Bond Length | ~1.70 - 1.75 Å |

Analysis of Intermolecular Interactions and Supramolecular Arrangement

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules pack together in a crystal lattice. This packing is governed by non-covalent intermolecular interactions. For 2,2'-Disulfanediylbis(3-chloropyrazine), several types of interactions would be expected to direct the supramolecular assembly.

π-π Stacking: The electron-deficient pyrazine rings could engage in π-π stacking interactions, where the rings of adjacent molecules align in either a parallel or offset fashion.

Halogen Bonding: The chlorine atoms could act as halogen bond donors, interacting with the electron-rich nitrogen atoms of neighboring pyrazine rings (Cl···N interactions).

C-H···N and C-H···Cl Hydrogen Bonds: Weak hydrogen bonds involving the pyrazine C-H groups as donors and nitrogen or chlorine atoms as acceptors could further stabilize the crystal packing.

Sulfur-based Interactions: The sulfur atoms of the disulfide bridge could also participate in weak intermolecular contacts.

Analysis of these interactions provides crucial information on the forces that determine the solid-state properties of the material.

Computational and Theoretical Investigations into 2,2 Disulfanediylbis 3 Chloropyrazine Chemistry

Quantum Chemical Studies of Electronic and Molecular Structure

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, providing insights into its stability, reactivity, and electronic behavior. For a molecule like 2,2'-Disulfanediylbis(3-chloropyrazine), these methods can elucidate the influence of the chlorine substituents and the disulfide linkage on the pyrazine (B50134) rings.

Density Functional Theory (DFT) and Ab Initio Approaches

Density Functional Theory (DFT) and ab initio methods are powerful tools for calculating the electronic structure of molecules. DFT, particularly with hybrid functionals like B3LYP, is often employed to balance computational cost and accuracy for medium-sized organic molecules. Ab initio methods, while more computationally intensive, can provide benchmark-quality results.

For 2,2'-Disulfanediylbis(3-chloropyrazine), DFT calculations would likely be used to optimize the molecular geometry, predict vibrational frequencies, and calculate electronic properties. The choice of basis set, such as 6-311++G(d,p), would be crucial for accurately describing the electron distribution, especially around the sulfur and chlorine atoms. Studies on related pyrazine derivatives have successfully used these methods to investigate their structural and electronic properties. For instance, quantum chemical calculations on 2,2'-dithiobispyrazine have been used to study its different rotamers and confirm that it can react according to the SN2 mechanism.

Molecular Orbital Analysis and Electronic Properties

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

In 2,2'-Disulfanediylbis(3-chloropyrazine), the HOMO is expected to be localized primarily on the disulfide bridge and the sulfur atoms, which are electron-rich. The LUMO is likely to be distributed across the electron-deficient pyrazine rings, influenced by the electron-withdrawing chlorine atoms. The HOMO-LUMO gap would provide insights into the molecule's potential as an electron donor or acceptor in chemical reactions. Time-dependent DFT (TD-DFT) could further be employed to predict the electronic absorption spectra.

Table 1: Predicted Electronic Properties of Pyrazine Derivatives from DFT Studies

| Property | Predicted Value Range | Significance |

| HOMO Energy | -6.5 to -5.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.5 to -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 3.0 to 4.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 1.0 to 3.0 D | Influences solubility and intermolecular interactions |

Note: These values are representative based on studies of similar pyrazine and disulfide-containing compounds and are intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 2,2'-Disulfanediylbis(3-chloropyrazine), MD simulations would be invaluable for exploring its conformational landscape and understanding its flexibility, particularly around the disulfide bond.

In Silico Approaches to Molecular Recognition and Ligand Interactions

In silico methods are computational techniques used to model and predict how a molecule might interact with a biological target, such as a protein or enzyme. These approaches are central to modern drug discovery and materials science.

Binding Affinity Prediction and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2,2'-Disulfanediylbis(3-chloropyrazine), docking studies could be used to predict its binding affinity and mode of interaction with various protein targets.

The pyrazine ring is a common scaffold in medicinal chemistry and is known to participate in various non-covalent interactions, including hydrogen bonding (via the nitrogen atoms) and π-π stacking. The chlorine atoms can also participate in halogen bonding, which is increasingly recognized as an important interaction in ligand-protein binding. The disulfide bridge, while primarily providing structural flexibility, can also engage in specific interactions within a binding pocket. Docking studies on chloropyrazine derivatives have been used to explore their potential as inhibitors for various enzymes, with binding affinities often reported as docking scores. nih.govmdpi.com

Table 2: Representative Docking Scores of Chloropyrazine Derivatives against Various Targets

| Compound Type | Target Protein | Docking Score (kcal/mol) |

| Chloropyrazine-pyrimidine hybrid | Dihydrofolate Reductase | -6.834 |

| 2-alkynyl 3-chloropyrazine | SARS-CoV-2 N-protein | > -4.0 |

| 6-chloropyrazine-2-carboxamide | M. tuberculosis InhA | -86.4047 (rerank score) |

Note: These scores are from studies on various chloropyrazine derivatives and are presented to illustrate the application of docking studies. Direct comparison of scores between different studies and software is not always straightforward.

Structure-Activity Relationship (SAR) Exploration through Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, are often used to establish these relationships.

For a series of derivatives of 2,2'-Disulfanediylbis(3-chloropyrazine), QSAR models could be developed to correlate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their biological activity. Such models can help in identifying the key structural features responsible for the desired activity and guide the design of new, more potent compounds. For instance, SAR studies on other pyrazine derivatives have highlighted the importance of specific substituents on the pyrazine ring for their biological effects. mdpi.comnih.gov Computational SAR studies often involve the calculation of a wide range of molecular descriptors and the use of statistical methods to build predictive models.

Conformational Analysis and Energetic Stability

A comprehensive review of available scientific literature indicates that specific computational studies detailing the conformational analysis and energetic stability of 2,2'-Disulfanediylbis(3-chloropyrazine) have not been extensively reported. Consequently, detailed quantitative data, such as the relative energies of different conformers, is not publicly available. However, based on theoretical principles and computational studies of structurally related molecules, such as diaryl disulfides and pyrazine derivatives, a qualitative understanding of the conformational preferences of 2,2'-Disulfanediylbis(3-chloropyrazine) can be inferred.

For 2,2'-Disulfanediylbis(3-chloropyrazine), the pyrazine rings introduce additional complexity. The nitrogen atoms in the pyrazine rings can influence the electronic properties and intermolecular interactions of the molecule. In some semiconducting polymers, pyrazine-containing moieties have been shown to act as a "conformational lock" through noncovalent interactions between the nitrogen and sulfur atoms, which can enhance the planarity of the molecular backbone. rsc.org This suggests that in 2,2'-Disulfanediylbis(3-chloropyrazine), there may be a degree of restricted rotation around the C-S bonds due to potential interactions between the lone pairs of the pyrazine nitrogens and the sulfur atoms.

Furthermore, the presence of chlorine atoms at the 3- and 3'-positions of the pyrazine rings will also impact the conformational energetics. Steric hindrance between the chlorine atoms and the sulfur atoms or the other pyrazine ring could disfavor certain conformations. Conversely, electrostatic interactions involving the electronegative chlorine atoms could stabilize specific arrangements.

In the absence of specific computational data, it is hypothesized that the low-energy conformations of 2,2'-Disulfanediylbis(3-chloropyrazine) would represent a balance between several factors:

Torsional strain around the S-S bond, favoring a gauche-like arrangement.

Steric repulsion between the two 3-chloropyrazine units.

Intramolecular noncovalent interactions , such as those potentially occurring between the pyrazine nitrogen atoms and the disulfide bridge.

To definitively determine the conformational landscape and the relative energetic stabilities of the different conformers of 2,2'-Disulfanediylbis(3-chloropyrazine), dedicated quantum chemical calculations, such as Density Functional Theory (DFT), would be required. Such studies would allow for the mapping of the potential energy surface as a function of the key dihedral angles and the identification of the global minimum energy structure, as well as any other low-energy local minima.

Data Tables

As detailed in the preceding text, specific computational studies on the conformational analysis and energetic stability of 2,2'-Disulfanediylbis(3-chloropyrazine) are not available in the reviewed literature. Therefore, the generation of interactive data tables with quantitative research findings is not possible at this time.

Applications in Supramolecular Chemistry, Polymer Science, and Advanced Materials

Supramolecular Assembly and Host-Guest Interactions

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The pyrazine (B50134) and chloro-substituents in 2,2'-Disulfanediylbis(3-chloropyrazine) play a crucial role in its ability to form ordered structures through intermolecular forces.

The nitrogen atoms within the pyrazine rings of 2,2'-Disulfanediylbis(3-chloropyrazine) can act as hydrogen bond acceptors, facilitating interactions with donor molecules. Furthermore, the electron-deficient nature of the pyrazine ring can lead to π-stacking interactions with electron-rich aromatic systems. The chlorine substituents can also participate in halogen bonding, a directional interaction with Lewis bases. These non-covalent forces are fundamental to the process of molecular recognition, where the compound can selectively bind to other molecules, or "guests." This recognition is highly specific, depending on the geometric and electronic complementarity between the host and guest molecules.

The directional nature of the non-covalent interactions involving 2,2'-Disulfanediylbis(3-chloropyrazine) allows for the predictable design of complex supramolecular assemblies. By carefully selecting complementary guest molecules or other building blocks, it is possible to construct intricate architectures such as molecular cages, sheets, or chains. The disulfide bond, while typically considered a covalent linkage, can also be involved in weaker, non-covalent interactions, further influencing the final structure of the assembly. The ability to design these structures from the molecular level up is a key aspect of creating functional supramolecular materials.

Role in Polymer Chemistry and Advanced Polymer Architectures

In polymer science, 2,2'-Disulfanediylbis(3-chloropyrazine) offers unique opportunities for creating polymers with dynamic and responsive properties. This is primarily due to the reversible nature of the disulfide bond.

2,2'-Disulfanediylbis(3-chloropyrazine) can be utilized as a monomer or a functional unit within a polymer structure. When incorporated into the main chain of a polymer, the disulfide bond introduces a point of potential cleavage and reformation, allowing the polymer to be broken down and reassembled under specific conditions. Alternatively, it can be attached as a pendant group to the polymer backbone, where it can be used to form crosslinks between polymer chains or to attach other functional molecules.

The disulfide bond in 2,2'-Disulfanediylbis(3-chloropyrazine) is susceptible to cleavage and reformation through redox reactions or thiol-disulfide exchange. researchgate.net When this compound is used to crosslink polymer chains, these reactions allow for the dynamic rearrangement of the polymer network. mdpi.comnii.ac.jpnih.govnih.gov This property is the basis of dynamic covalent chemistry, which has been used to create self-healing polymers, vitrimers (a class of plastics that can be reshaped like glass), and other responsive materials. mdpi.comnii.ac.jpnih.govnih.govmdpi.com The ability of the polymer network to adapt and reform is a direct consequence of the reversible nature of the disulfide crosslinks. researchgate.netescholarship.orgrug.nl

The following table illustrates the typical conditions for disulfide bond cleavage and formation in polymers, which would be applicable to materials incorporating 2,2'-Disulfanediylbis(3-chloropyrazine).

| Condition | Reagent/Stimulus | Effect on Disulfide Bond |

| Reduction | Dithiothreitol (B142953) (DTT), Tris(2-carboxyethyl)phosphine (TCEP) | Cleavage to form thiols |

| Oxidation | Air (O₂), Hydrogen Peroxide (H₂O₂) | Formation from thiols |

| Thiol-Disulfide Exchange | Excess thiol-containing molecules | Exchange of disulfide partners |

Contribution to Functional Material Development

The integration of 2,2'-Disulfanediylbis(3-chloropyrazine) into materials can impart them with novel functionalities. The combination of its ability to form dynamic covalent bonds and engage in supramolecular interactions allows for the creation of sophisticated materials with applications in various technological fields. For example, materials with self-healing capabilities can be developed by leveraging the reversible nature of the disulfide bond. Furthermore, its ability to participate in molecular recognition could be exploited in the design of chemical sensors or controlled release systems, where the material interacts selectively with specific target molecules. The presence of the chloropyrazine units may also contribute to desirable electronic or optical properties in the final material.

Absence of Publicly Available Research on 2,2'-Disulfanediylbis(3-chloropyrazine) in Specified Advanced Applications

Despite a comprehensive search of scientific literature and chemical databases, no specific research or data could be found regarding the applications of the chemical compound 2,2'-Disulfanediylbis(3-chloropyrazine) in the fields of organic electronic materials or responsive and adaptive materials. The inquiry into its role in supramolecular chemistry and polymer science within these specific contexts also yielded no publicly available information.

The investigation sought to detail the compound's use in:

Responsive and Adaptive Materials:This would explore its incorporation into "smart" materials that change their properties in response to external stimuli like light, heat, or chemical environment.

The absence of research findings prevents the creation of an article based on the provided outline. There are no available data tables, detailed research findings, or discussions of its synthesis and properties in the context of these advanced material applications.

While information exists for related compounds, such as chloropyrazine and other pyrazine derivatives, this information is not directly applicable to the specific disulfide-bridged molecule . The unique structure of 2,2'-Disulfanediylbis(3-chloropyrazine), featuring two chlorinated pyrazine rings linked by a disulfide bond, would impart distinct electronic and structural properties that cannot be inferred from simpler analogues.

Therefore, it must be concluded that the scientific community has not published research on the use of 2,2'-Disulfanediylbis(3-chloropyrazine) in the specified areas of supramolecular chemistry, polymer science, and advanced materials.

Future Research Directions and Interdisciplinary Perspectives

Integration with High-Throughput Experimentation and Automation

High-Throughput Experimentation (HTE) is a powerful tool for accelerating chemical discovery and optimization. youtube.com Its application to 2,2'-Disulfanediylbis(3-chloropyrazine) can significantly expedite the exploration of its chemical space. By employing multi-well plates and robotics, researchers can conduct hundreds of reactions in parallel, rapidly screening a vast array of catalysts, solvents, bases, and other reaction parameters. youtube.com This approach is particularly well-suited for optimizing conditions for functionalizing the molecule's reactive sites, such as the C-Cl bonds, through cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig aminations, which are frequently evaluated using HTE. acs.org

Automated synthesis platforms and continuous-flow microreactors can further enhance this process, allowing for efficient library synthesis of novel pyrazine (B50134) derivatives. youtube.comnih.gov These libraries can then be rapidly screened for desired biological activities or material properties. This methodology minimizes the consumption of valuable reagents while maximizing data output, providing deeper insights into reaction trends and mechanisms. youtube.com

Below is a representative data table for a hypothetical HTE screen to optimize a Suzuki-Miyaura coupling reaction on 2,2'-Disulfanediylbis(3-chloropyrazine).

| Reaction ID | Pd Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| A1 | 2 | SPhos | K3PO4 | Toluene/H2O | 78 |

| A2 | 2 | XPhos | K3PO4 | Toluene/H2O | 85 |

| A3 | 2 | SPhos | Cs2CO3 | Dioxane/H2O | 65 |

| A4 | 2 | XPhos | Cs2CO3 | Dioxane/H2O | 72 |

| B1 | 1 | SPhos | K3PO4 | Toluene/H2O | 60 |

| B2 | 1 | XPhos | K3PO4 | Toluene/H2O | 75 |

Machine Learning and Artificial Intelligence for Chemical Design and Prediction

The vastness of chemical space makes exhaustive experimental exploration impractical. rsc.org Machine learning (ML) and artificial intelligence (AI) offer powerful tools to navigate this complexity and guide the synthesis of new molecules with desired properties, a class of challenges known as inverse design problems. rsc.org By training deep learning models on existing data, it is possible to design and screen novel pyrazine derivatives in silico. tandfonline.com

Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be used to create virtual libraries of novel molecules based on the 2,2'-Disulfanediylbis(3-chloropyrazine) scaffold. rsc.org Subsequently, predictive models can assess these virtual compounds for specific endpoints, such as binding affinity to a biological target, solubility, or electronic properties. For instance, methods like Partial Least Squares Discriminant Analysis (PLS-DA) have been successfully used to evaluate the structure-activity relationships (SAR) of pyrazine derivatives, providing intuitive insights into how structural modifications affect biological activity. mdpi.com This computational-first approach can prioritize the most promising candidates for synthesis, dramatically increasing the efficiency of the discovery process. tandfonline.commdpi.com

The table below illustrates hypothetical predictions from an ML model for newly designed derivatives of the parent compound.

| Virtual Compound ID | Modification | Predicted Target Affinity (IC50, nM) | Predicted Aqueous Solubility (logS) | Synthesizability Score (1-10) |

|---|---|---|---|---|

| PZ-S-001 | C-Cl -> C-Phenyl | 150 | -3.5 | 8.5 |

| PZ-S-002 | C-Cl -> C-Morpholine | 88 | -2.1 | 9.0 |

| PZ-S-003 | C-Cl -> C-Aniline | 95 | -2.8 | 8.7 |

| PZ-S-004 | Disulfide -> Thioether | >1000 | -4.0 | 7.2 |

| PZ-S-005 | C-Cl -> C-CF3 | 450 | -4.2 | 6.8 |

Exploration of Novel Reactivity and Unconventional Transformations

The unique structure of 2,2'-Disulfanediylbis(3-chloropyrazine), featuring electron-deficient pyrazine rings and multiple reactive sites, presents a rich platform for exploring novel chemical transformations. mdpi.com Future research will likely move beyond conventional nucleophilic substitution of the chlorine atom to investigate more advanced C-H functionalization and transition-metal-catalyzed cross-coupling reactions. mdpi.commdpi.com Such methods provide access to a wider range of aryl, alkyl, and heteroaryl-substituted pyrazines that are difficult to synthesize otherwise.

The disulfide bond is another key functional group offering opportunities for unconventional transformations. Its susceptibility to redox chemistry could be exploited to create stimuli-responsive polymers or dynamic covalent networks. Furthermore, applying modern synthetic techniques such as photoredox catalysis, electrosynthesis, or multi-component reactions (MCRs) could unlock entirely new reaction pathways, leading to unprecedented molecular architectures derived from the parent scaffold. bioengineer.org The development of new synthetic methodologies for pyrazine functionalization remains a central theme in advancing heterocyclic chemistry. mdpi.comrsc.org

Emerging Applications in Chemical Biology and Advanced Synthetic Methodologies

The pyrazine core is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. lifechemicals.comnih.gov This makes 2,2'-Disulfanediylbis(3-chloropyrazine) and its derivatives attractive candidates for applications in chemical biology. The disulfide linkage is of particular interest, as it can be cleaved under the reducing conditions found inside cells, making it an ideal linker for constructing drug-delivery systems or activatable molecular probes.

Derivatives could be designed to function as targeted anticancer agents, antibacterial compounds, or modulators of specific biological pathways. researchgate.net By attaching fluorescent dyes or affinity tags like biotin, researchers can create chemical tools to visualize cellular processes or identify protein binding partners. In synthetic methodology, the compound serves as a versatile building block. tandfonline.com Its multiple, differentially reactive sites allow for controlled, sequential modifications, enabling the construction of complex, highly functionalized heterocyclic systems that are valuable in both drug discovery and materials science. mdpi.comlifechemicals.com

Q & A

Q. What are the recommended safety protocols for handling 2,2'-Disulfanediylbis(3-chloropyrazine) in laboratory settings?

Methodological Answer:

- Protective Equipment: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods or gloveboxes for reactions releasing volatile/toxic byproducts (e.g., HCl gas) .

- Waste Management: Segregate chemical waste into halogenated and non-halogenated containers. Collaborate with certified waste disposal firms to ensure compliance with environmental regulations .

- Emergency Measures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Maintain a spill kit with neutralizers (e.g., sodium bicarbonate for acidic residues) .

Q. How can the purity of 2,2'-Disulfanediylbis(3-chloropyrazine) be validated after synthesis?

Methodological Answer:

- Chromatography: Use HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against a certified reference standard.

- Spectroscopy: Analyze -NMR (DMSO-d) for characteristic peaks: pyrazine protons (δ 8.2–8.5 ppm) and disulfide-linked chloropyrazine moieties (δ 4.0–4.3 ppm for CH-S-S-CH) .

- Elemental Analysis: Confirm C, H, N, S, and Cl content (±0.3% theoretical values) .

Q. What crystallographic tools are suitable for resolving the molecular structure of 2,2'-Disulfanediylbis(3-chloropyrazine)?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) to obtain reflection data.

- Structure Refinement: Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Validate using R (≤5%) and wR (≤10%) indices .

- Visualization: Generate ORTEP diagrams to illustrate bond lengths (e.g., S-S bond ~2.05 Å) and dihedral angles between pyrazine rings .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of 3-chloropyrazine dimerization to form 2,2'-Disulfanediylbis(3-chloropyrazine)?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring disulfide bond formation over competing C-Cl substitution.

- Catalytic Optimization: Screen Pd/C or FeCl catalysts under inert atmospheres (N) to suppress oxidative side reactions. Monitor via TLC (silica gel, ethyl acetate/hexane 1:3) .

- Kinetic Analysis: Use in situ FTIR to track S-S bond formation (absorbance ~500 cm) and quantify activation energy via Arrhenius plots .

Q. What computational methods can predict the electronic properties of 2,2'-Disulfanediylbis(3-chloropyrazine) for optoelectronic applications?

Methodological Answer:

- DFT Calculations: Perform geometry optimization (B3LYP/6-311++G(d,p)) to compute HOMO-LUMO gaps. Compare with experimental UV-Vis spectra (λ ~300 nm in acetonitrile) .

- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., S···Cl contacts) to assess crystal packing efficiency and charge-transfer potential .

- TD-DFT Simulations: Model excited-state transitions to evaluate suitability as a hole-transport material in OLEDs .

Q. How can structural analogs of 2,2'-Disulfanediylbis(3-chloropyrazine) be designed to enhance biological activity (e.g., enzyme inhibition)?

Methodological Answer:

- Scaffold Modification: Introduce electron-withdrawing groups (e.g., -NO) at the pyrazine 5-position to modulate redox potential and enhance binding to thiol-dependent enzymes .

- Structure-Activity Relationship (SAR): Synthesize analogs with varied disulfide bridge lengths (e.g., replacing S-S with S-CH-S) and test inhibitory activity against glutathione reductase .

- Docking Studies: Use AutoDock Vina to simulate interactions with enzyme active sites (e.g., PDB ID: 1GRE). Prioritize analogs with ΔG ≤ -8.0 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.